N-(4-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted at position 1 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety. Position 5 of the imidazole ring bears a hydroxymethyl group, while position 2 is connected via a sulfanyl bridge to an acetamide group terminating in a 4-acetamidophenyl ring. Its design aligns with trends in antimicrobial and antiparasitic agent development, particularly leveraging imidazole-based scaffolds .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O4S/c1-15(31)27-18-6-8-19(9-7-18)28-22(33)14-34-23-26-11-20(13-30)29(23)12-21(32)25-10-16-2-4-17(24)5-3-16/h2-9,11,30H,10,12-14H2,1H3,(H,25,32)(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQXDTWFTSSFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole Core Modifications
The imidazole ring’s substituents critically influence bioactivity and physicochemical properties:
- Compounds : 5-Nitroimidazole derivatives with phenylsulfonylmethyl groups exhibit potent antibacterial and antiparasitic activity (e.g., against Clostridioides difficile), though nitro groups are associated with mutagenicity risks .
Sulfanyl Acetamide Linkages
The sulfanyl-acetamide moiety connects the imidazole core to diverse aryl groups:
- Target Compound : The 4-acetamidophenyl terminus may enhance metabolic stability compared to simpler aryl groups.
- Compound : Substitution with a 2-fluorophenyl group introduces steric and electronic effects that could alter target binding .
Carbamoyl Group Variations
The carbamoyl group at position 1 of the imidazole varies in aryl substitution:
- Target Compound : A 4-fluorophenylmethyl carbamoyl group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration.
- Compound : A 2-chlorophenylmethyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Structural and Analytical Comparisons
Table 1: Key Structural and Functional Differences
Analytical Techniques
- NMR Profiling : highlights how substituent changes (e.g., hydroxymethyl vs. nitro) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural elucidation .
- X-ray Crystallography : Used in to confirm the stereochemistry of methylsulfinyl groups, a method applicable to the target compound’s hydroxymethyl configuration .
- MS/MS Molecular Networking : ’s cosine scoring system (0–1) could differentiate the target compound from analogs based on fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
